5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide 5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 2586127-28-6
VCID: VC11643666
InChI: InChI=1S/C11H11BrFNO2/c1-16-9-5-6(12)4-8(10(9)13)11(15)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15)
SMILES: COC1=CC(=CC(=C1F)C(=O)NC2CC2)Br
Molecular Formula: C11H11BrFNO2
Molecular Weight: 288.11 g/mol

5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide

CAS No.: 2586127-28-6

Cat. No.: VC11643666

Molecular Formula: C11H11BrFNO2

Molecular Weight: 288.11 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide - 2586127-28-6

Specification

CAS No. 2586127-28-6
Molecular Formula C11H11BrFNO2
Molecular Weight 288.11 g/mol
IUPAC Name 5-bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide
Standard InChI InChI=1S/C11H11BrFNO2/c1-16-9-5-6(12)4-8(10(9)13)11(15)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15)
Standard InChI Key JGYOFUWQGICJFF-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1F)C(=O)NC2CC2)Br
Canonical SMILES COC1=CC(=CC(=C1F)C(=O)NC2CC2)Br

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide (C₁₂H₁₂BrFNO₂) features a benzamide backbone substituted with bromo (Br), fluoro (F), and methoxy (OCH₃) groups at the 5-, 2-, and 3-positions, respectively. The cyclopropylamide moiety at the N-position introduces steric and electronic complexity, influencing both reactivity and intermolecular interactions .

Table 1: Structural Comparison with Analogous Compounds

Compound NameMolecular FormulaSubstituent PositionsMolecular Weight (g/mol)
5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamideC₁₂H₁₂BrFNO₂2-F, 3-OCH₃, 5-Br, N-cyclopropyl316.14
3-Bromo-N-cyclopropyl-2-fluorobenzamide C₁₀H₉BrFNO2-F, 3-Br, N-cyclopropyl258.09
3-Bromo-N-cyclopropyl-5-fluorobenzamide C₁₀H₉BrFNO3-Br, 5-F, N-cyclopropyl258.09

Key differences arise from the methoxy group at position 3 and the distinct halogen placement, which modulate electronic effects (e.g., electron-withdrawing fluorine at position 2 vs. bromine at position 5) .

Spectroscopic and Computational Data

While experimental spectra for the target compound are unavailable, density functional theory (DFT) calculations predict characteristic signals:

  • ¹H NMR: A singlet for the methoxy group (~δ 3.8 ppm), multiplet for cyclopropyl protons (~δ 1.0–1.5 ppm), and aromatic protons split by fluorine coupling .

  • ¹³C NMR: Distinct peaks for carbonyl carbon (~δ 165 ppm), fluorinated aromatic carbons (~δ 110–120 ppm), and brominated carbon (~δ 130 ppm) .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of a benzamide precursor:

  • Methoxy Introduction: Electrophilic aromatic substitution (EAS) or Ullmann coupling to install the methoxy group.

  • Halogenation: Directed ortho-metalation (DoM) or Friedel-Crafts bromination/fluorination.

  • Cyclopropylamide Formation: Amidation of benzoyl chloride with cyclopropylamine .

Stepwise Synthesis Protocol

A plausible route derived from patent CN111777549A involves:

Table 2: Proposed Synthesis Steps

StepReactionReagents/ConditionsYield (%)
1MethoxylationNaOCH₃, CuI, DMF, 100°C, 12 h75–80
2BrominationN-Bromosuccinimide (NBS), AIBN, CCl₄, 65°C, 5 h60–65
3FluorinationSelectfluor®, KF, MeCN, RT, 24 h50–55
4AmidationCyclopropylamine, EDCl, HOBt, DCM, 0°C→RT70–75

Key challenges include regioselectivity in halogenation and minimizing dehalogenation during amidation .

Physicochemical Properties

Thermodynamic Parameters

  • Melting Point: Estimated 145–150°C (analog-based extrapolation) .

  • Solubility: Low aqueous solubility (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.

  • LogP: Predicted 2.8 (AlogPS 3.1), indicating moderate lipophilicity .

Stability Profile

  • Photostability: Susceptible to debromination under UV light (λ > 300 nm).

  • Hydrolytic Stability: Stable in acidic conditions (pH 3–5) but degrades in basic media (pH > 9) via amide hydrolysis .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop catalytic systems for regioselective halogenation.

  • Biological Screening: Evaluate inhibitory activity against SIK isoforms and cytokine pathways.

  • Formulation Studies: Address poor aqueous solubility via prodrug design or nanoencapsulation.

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